REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH2:11][CH2:12][NH2:13].[CH3:14][N:15]1[CH:20]=[C:19]([CH2:21]Cl)[C:18]([C:23](OC)=[O:24])=[C:17]([Cl:27])[C:16]1=[O:28]>CCO>[Cl:27][C:17]1[C:16](=[O:28])[N:15]([CH3:14])[CH:20]=[C:19]2[CH2:21][N:13]([CH2:12][CH2:11][C:2]3[CH:3]=[CH:4][C:5]4[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=4)[N:1]=3)[C:23](=[O:24])[C:18]=12
|
Name
|
TEA
|
Quantity
|
4.18 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)CCN
|
Name
|
1-methyl-2-oxo-1,2-dihydro-3-chloro-4-methoxycarbonyl-5-chloromethyl-pyridine
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
|
Name
|
compound ( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(=C(C(=C1)CCl)C(=O)OC)Cl)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to r.t.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
washed with a little EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=CN(C1=O)C)CN(C2=O)CCC2=NC1=CC=CC=C1C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g | |
YIELD: PERCENTYIELD | 38.2% | |
YIELD: CALCULATEDPERCENTYIELD | 38.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |